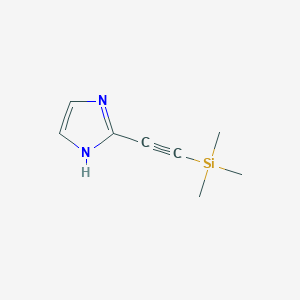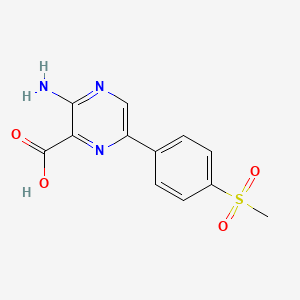
Acide 3-amino-6-(4-méthylsulfonylphényl)pyrazine-2-carboxylique
Vue d'ensemble
Description
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé a été étudié pour son potentiel en tant qu’agent antituberculeux. Des analogues de la pyrazinamide, un médicament antituberculeux de première ligne, ont été synthétisés à l’aide de dérivés de pyrazine similaires. Ces analogues ont montré une activité prometteuse contre Mycobacterium tuberculosis .
Biochimie
D’un point de vue biochimique, les dérivés de pyrazine sont connus pour être métabolisés chez l’homme et chez l’animal, excrétés sous forme de glucuronates ou liés au glutathion par le biais du rein après hydroxylation . Cela indique un potentiel pour étudier les voies métaboliques et les processus de détoxification impliquant les composés de pyrazine.
Chimie Médicinale
En chimie médicinale, les dérivés de l’acide pyrazinecarboxylique ont été conçus pour augmenter la lipophilie et, par conséquent, améliorer l’absorption et l’efficacité des médicaments. Ces dérivés ont été testés pour leurs activités antimycobactériennes, antibactériennes et antifongiques, certains présentant une activité élevée contre Mycobacterium tuberculosis .
Synthèse Organique
La synthèse organique utilise les dérivés de l’acide pyrazinecarboxylique dans la réaction de Yamaguchi pour synthétiser des esters et des lactones. Cette réaction est importante dans la synthèse des analogues de la pyrazinamide, qui sont essentiels dans le traitement de la tuberculose .
Génie Chimique
En génie chimique, la synthèse de dérivés de pyrazine implique des réactions qui produisent des chlorures d’acyle et des carboxamides, qui sont des intermédiaires importants dans la production de divers produits pharmaceutiques .
Industrie Alimentaire (Application Additionnelle)
Les pyrazines sont également importantes dans l’industrie alimentaire en tant qu’additifs aromatisants en raison de leurs arômes et saveurs distinctifs. Elles contribuent aux profils gustatifs de divers aliments, y compris le café et les produits à base de cacao .
Parfumerie (Application Additionnelle)
En parfumerie, les composés de pyrazine sont appréciés pour leur capacité à conférer des senteurs uniques. Ils sont utilisés pour créer des fragrances complexes et rehausser l’expérience olfactive de divers produits .
Propriétés
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHXWAXGYWCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
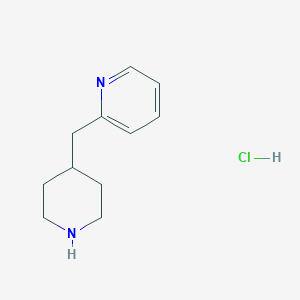

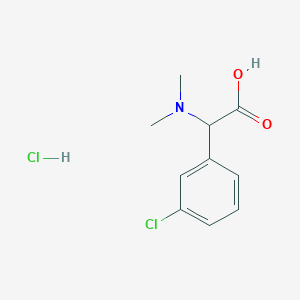
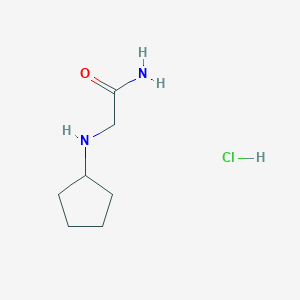
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
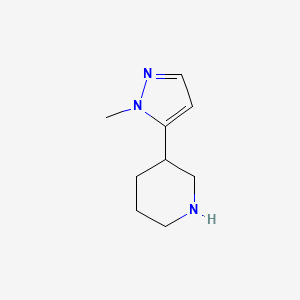
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
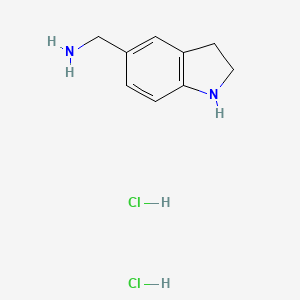
![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)
